Cas no 60290-07-5 (3-Pyridineacetonitrile, 1,2-dihydro-2-oxo-)

3-Pyridineacetonitrile, 1,2-dihydro-2-oxo- 化学的及び物理的性質
名前と識別子
-
- 3-Pyridineacetonitrile, 1,2-dihydro-2-oxo-
- 1,2-DIHYDRO-2-OXO-3-PYRIDINEACETONITRILE
- 2-Hydroxypyridine-3-acetonitrile
- (2-Oxo-1,2-dihydropyridin-3-yl)acetonitrile
- 2-(2-Oxo-1,2-dihydropyridin-3-yl)acetonitrile
-
- インチ: 1S/C7H6N2O/c8-4-3-6-2-1-5-9-7(6)10/h1-2,5H,3H2,(H,9,10)
- InChIKey: VIJMMRYTGPPFET-UHFFFAOYSA-N
- ほほえんだ: O=C1C(=CC=CN1)CC#N
計算された属性
- せいみつぶんしりょう: 134.048012819g/mol
- どういたいしつりょう: 134.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 52.9
3-Pyridineacetonitrile, 1,2-dihydro-2-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026000138-250mg |
2-Hydroxypyridine-3-acetonitrile |
60290-07-5 | 97% | 250mg |
$707.20 | 2023-09-01 | |
Alichem | A026000138-1g |
2-Hydroxypyridine-3-acetonitrile |
60290-07-5 | 97% | 1g |
$1747.20 | 2023-09-01 | |
Alichem | A026000138-500mg |
2-Hydroxypyridine-3-acetonitrile |
60290-07-5 | 97% | 500mg |
$960.40 | 2023-09-01 |
3-Pyridineacetonitrile, 1,2-dihydro-2-oxo- 関連文献
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
3-Pyridineacetonitrile, 1,2-dihydro-2-oxo-に関する追加情報
Introduction to 3-Pyridineacetonitrile, 1,2-dihydro-2-oxo (CAS No: 60290-07-5)
3-Pyridineacetonitrile, 1,2-dihydro-2-oxo (CAS No: 60290-07-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The presence of both pyridine and nitrile functional groups makes it a valuable building block for developing novel therapeutic agents.
The chemical structure of 3-Pyridineacetonitrile, 1,2-dihydro-2-oxo consists of a pyridine ring substituted with an acetonitrile group at the 3-position, further modified by a dihydropyranone moiety at the 1,2-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are highly beneficial in medicinal chemistry applications. The compound’s ability to undergo diverse chemical transformations under controlled conditions has made it a preferred choice for synthetic chemists working on drug discovery projects.
In recent years, 3-Pyridineacetonitrile, 1,2-dihydro-2-oxo has been extensively studied for its potential role in the development of small-molecule inhibitors targeting various biological pathways. One of the most promising areas of research involves its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively.
Recent studies have highlighted the compound’s utility in generating novel scaffolds for kinase inhibitors. For instance, researchers have demonstrated that 3-Pyridineacetonitrile, 1,2-dihydro-2-oxo can be functionalized at the nitrile group to introduce various pharmacophores that enhance binding affinity to target kinases. This approach has led to the discovery of several lead compounds with promising preclinical activity. The ability to fine-tune the structure of these inhibitors through modular synthetic strategies underscores the importance of 3-Pyridineacetonitrile, 1,2-dihydro-2-oxo as a key intermediate.
Beyond kinase inhibition, 3-Pyridineacetonitrile, 1,2-dihydro-2-oxo has also been explored in the development of antiviral and anti-inflammatory agents. The pyridine ring provides a suitable platform for incorporating groups that can interact with viral proteases or inflammatory cytokines. For example, modifications at the 3-position of the pyridine ring have been shown to enhance binding interactions with specific viral enzymes, leading to the design of potent antiviral drugs.
The compound’s versatility extends to its use in synthesizing metal chelating agents for targeted drug delivery systems. Metallo-drugs have gained considerable traction in recent years due to their ability to selectively target diseased cells while minimizing side effects. 3-Pyridineacetonitrile, 1,2-dihydro-2-oxo can be used to create ligands that chelate metal ions such as platinum or ruthenium, which are known for their anticancer properties. By tuning the ligand design, researchers can modulate the biodistribution and efficacy of these metal-based therapeutic agents.
The synthesis of 3-Pyridineacetonitrile, 1,2-dihydro-2-oxo typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently. These methods not only improve yield but also enable better control over regioselectivity and stereoselectivity during synthesis.
In conclusion,3-Pyridineacetonitrile, CAS No: 60290-07-5, represents a significant advancement in pharmaceutical chemistry due to its multifunctional nature and broad applicability in drug discovery. Its role as an intermediate in synthesizing kinase inhibitors, antiviral agents, and metal chelating complexes underscores its importance in modern medicinal research. As scientific understanding continues to evolve,3-Pyridineacetonitrile, 1, , `dihydro`, `oxo` structure will undoubtedly remain at forefront innovation efforts aimed developing next generation therapeutics address unmet medical needs.
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